molecular formula C20H25N3O4S B2546983 N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-22-7

N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2546983
CAS No.: 898452-22-7
M. Wt: 403.5
InChI Key: DZVKYGSRLHGKLM-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a unique combination of functional groups, including an indoline moiety, a thiophene ring, and an oxalamide core, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the Indoline Intermediate: The indoline moiety can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Thiophene Functionalization: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Oxalamide Formation: The final step involves the condensation of the indoline-thiophene intermediate with oxalyl chloride and 2,2-dimethoxyethylamine under basic conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound for studying cellular processes and interactions.

    Medicine: As a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: As a precursor for the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is not well-documented. based on its structure, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions could modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide: Lacks the thiophene ring, which may result in different chemical and biological properties.

    N1-(2,2-dimethoxyethyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Lacks the indoline moiety, which may affect its overall activity and interactions.

    N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(phenyl)ethyl)oxalamide: Contains a phenyl ring instead of a thiophene ring, which may alter its electronic and steric properties.

Uniqueness

N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both indoline and thiophene moieties, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,2-dimethoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-18(27-2)13-22-20(25)19(24)21-12-16(17-8-5-11-28-17)23-10-9-14-6-3-4-7-15(14)23/h3-8,11,16,18H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVKYGSRLHGKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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